molecular formula C10H13FN6O3 B3046523 Adenosine, 2-amino-3'-deoxy-3'-fluoro- CAS No. 125391-75-5

Adenosine, 2-amino-3'-deoxy-3'-fluoro-

Cat. No. B3046523
CAS RN: 125391-75-5
M. Wt: 284.25 g/mol
InChI Key: BBWXIJICDDYYJZ-DXTOWSMRSA-N
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Description

Adenosine, 2-amino-3’-deoxy-3’-fluoro-, also known as 3’-Amino-2’,3’-dideoxy-2-fluoro-adenosine, is a potent nucleoside analog . It has a remarkable inhibitory effect on reverse transcriptase, primarily focusing on hampering viral RNA replication . This compound has shown considerable potential for combating a spectrum of ailments, notably viral infections such as hepatitis B and C .


Synthesis Analysis

The synthesis of 3’-fluorine and 6-substituted purine requires harsh conditions and laborious protecting group manipulation that results in low product yields . It was reported that 3’-deoxy-3’-fluoroadenosine was synthesized in 3.5% yield starting from adenosine .


Molecular Structure Analysis

The molecular formula of Adenosine, 2-amino-3’-deoxy-3’-fluoro- is C10H13FN6O3 . It contains a total of 33 atoms, including 13 Hydrogen atoms, 10 Carbon atoms, 6 Nitrogen atoms, 3 Oxygen atoms, and 1 Fluorine atom .


Chemical Reactions Analysis

Adenosine, 2-amino-3’-deoxy-3’-fluoro- is a key enzyme engaged in purine metabolism that irreversibly converts adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine . It is active both inside the cell and on the cell surface where it interacts with membrane proteins, such as CD26 and adenosine receptors, forming ecto-ADA (eADA) .


Physical And Chemical Properties Analysis

The molecular weight of Adenosine, 2-amino-3’-deoxy-3’-fluoro- is 284.25 . More detailed physical and chemical properties are not available in the search results.

Mechanism of Action

The activity of Adenosine, 2-amino-3’-deoxy-3’-fluoro- is an essential mechanism that terminates adenosine signaling . This is particularly important in the cardiovascular system, where adenosine protects against endothelial dysfunction, vascular inflammation, or thrombosis .

properties

IUPAC Name

(2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN6O3/c11-4-3(1-18)20-9(6(4)19)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16)/t3-,4-,6-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWXIJICDDYYJZ-DXTOWSMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)F)O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40154758
Record name Adenosine, 2-amino-3'-deoxy-3'-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125391-75-5
Record name Adenosine, 2-amino-3'-deoxy-3'-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125391755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine, 2-amino-3'-deoxy-3'-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Adenosine, 2-amino-3'-deoxy-3'-fluoro-

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